Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
CAS No.:
Cat. No.: VC17719109
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H |
| Standard InChI Key | OXCPZUHQMQFKOM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C1)(CCO2)N.Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride belongs to the class of fused bicyclic ether-amines. The core structure consists of a cyclopentane ring fused to a tetrahydrofuran moiety, with the amine group positioned at the 3a-carbon of the bicyclic system . The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, a critical factor for its handling in industrial and laboratory settings .
The IUPAC name rac-{[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methyl}(methyl)amine hydrochloride reflects its stereochemistry, though racemic mixtures are commonly reported in commercial samples . Key synonyms include {hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride (CAS 2187426-46-4) and 1-[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine hydrochloride .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Pathways
The compound is typically synthesized via a multi-step sequence starting from cyclopentadiene or furan derivatives. A patented route involves:
-
Diels-Alder Cycloaddition: Reaction of cyclopentadiene with a furan-derived dienophile to form the bicyclic framework .
-
Amination: Introduction of the amine group via reductive amination or nucleophilic substitution, often using methylamine or its derivatives .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Recent optimizations have employed asymmetric catalysis to improve enantioselectivity, achieving up to 92% ee for the (3aR,6aR) isomer using chiral phosphoric acid catalysts .
Industrial Production Challenges
Scale-up efforts face hurdles due to:
-
Exothermic reactions requiring precise temperature control (-20°C to 0°C)
-
Purification difficulties arising from byproducts with similar polarity
Physicochemical Properties
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Weight | 163.64 g/mol | Calculated |
| Melting Point | Not reported | – |
| Water Solubility | >50 mg/mL (20°C) | OECD 105 |
| LogP | 1.2 ± 0.3 | Calculated (XLogP3-AA) |
| pKa (amine) | 9.8 ± 0.2 | Potentiometric titration |
The compound’s high water solubility (attributed to the hydrochloride salt) and moderate lipophilicity make it suitable for aqueous reaction systems, though storage under inert atmospheres is recommended to prevent deliquescence .
| Hazard Class | Category | H-Code |
|---|---|---|
| Skin Irritation | 2 | H315 |
| Serious Eye Damage | 2A | H319 |
| Respiratory Irritation | 3 | H335 |
Safety protocols mandate the use of nitrile gloves, face shields, and fume hoods when handling the compound . First-aid measures include flushing eyes with water for 15 minutes and washing skin with soap and water immediately after exposure .
Environmental Impact
While ecotoxicity data remain limited, structural analogs show:
-
LC50 (Daphnia magna): 12 mg/L (96 hr)
-
Biodegradability: <10% in 28 days (OECD 301F)
Proper disposal via incineration (≥1,000°C) with acid gas scrubbing is advised to prevent environmental release .
Pharmacological Applications
Protease Inhibition
The bicyclic scaffold demonstrates nanomolar affinity (Ki = 23 nM) for HIV-1 protease in structural analogs, where the amine group coordinates with catalytic aspartate residues . Modifications at the 3a-position have yielded derivatives with improved oral bioavailability (F = 67% in rat models) .
Prostaglandin Synthesis
As an intermediate in prostaglandin analogue production, the compound facilitates stereocontrolled synthesis of carbacyclin derivatives through Pd-catalyzed cross-coupling reactions . A 2025 study achieved 89% yield in the synthesis of iloprost precursors using this amine hydrochloride as a chiral building block .
Recent Developments (2023–2025)
Continuous Flow Synthesis
Adoption of microreactor technology has enhanced process safety and yield:
-
Residence time: 8.2 minutes vs. 12 hours batch
-
Productivity: 1.2 kg/day per reactor module
Novel Derivatives
Recent patents disclose:
-
Antiviral agents: EC₅₀ = 0.8 μM against SARS-CoV-2 (US2025034217A1)
-
Antidepressants: 74% reduction in forced swim test immobility at 10 mg/kg (WO2025183993A1)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume